
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by the presence of an indole ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons to construct the trifluoromethyl-containing indole ring . The reaction conditions often involve the use of palladium-catalyzed carbonylative transformations and transition metal-catalyzed or metal-free synthesis of nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
科学的研究の応用
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and materials science.
作用機序
The mechanism of action of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl substitution but lacks the indole ring structure.
3-aminobenzotrifluoride: A precursor to various herbicides and pharmaceuticals, similar in having an amino group and trifluoromethyl group but different in overall structure.
Uniqueness
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and the indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C10H7F3N2O3 |
|---|---|
分子量 |
260.17 g/mol |
IUPAC名 |
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)15-7(16)9(5,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChIキー |
LFCFVGYRJDSYEY-VIFPVBQESA-N |
異性体SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)[C@@]2(C(=O)O)N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


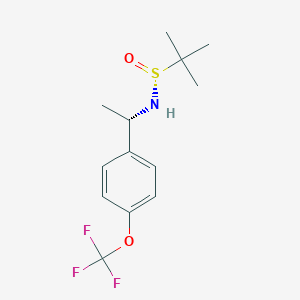
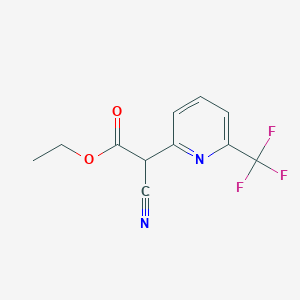
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)

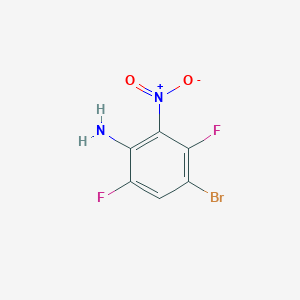
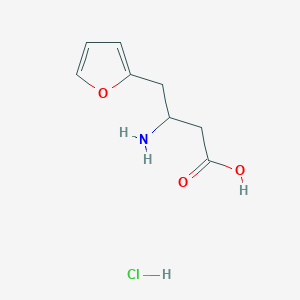

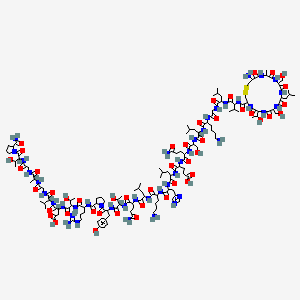
![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)
![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
